molecular formula C24H24N6O7 B2499553 3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-34-9

3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2499553
CAS No.: 922138-34-9
M. Wt: 508.491
InChI Key: NKTKSKWYQBIFIF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C24H24N6O7 and a molecular weight of 508.5 g/mol . It is supplied with the CAS registry number 922138-34-9 . This compound is part of the pyrazolo[3,4-d]pyrimidin-4-one chemical class, a scaffold known for its significant biological relevance. Structural analogs based on this core structure have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs) . As such, this compound serves as a valuable chemical tool for researchers exploring signal transduction pathways, cell cycle regulation, and the development of targeted cancer therapies in biochemical and cellular assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-7-8-29-22-18(12-27-29)24(32)28(14-26-22)13-15-5-4-6-17(9-15)30(33)34/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTKSKWYQBIFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that integrates various functional groups known for their potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with multiple methoxy groups and a nitrobenzyl moiety. The presence of the pyrazolo[3,4-d]pyrimidine core indicates its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents aimed at treating diseases such as cancer.

Anticancer Activity

Molecular docking studies have suggested that this compound may interact with proteins involved in cancer pathways. The structural components are reminiscent of other compounds known to exhibit anticancer properties. For instance:

Compound NameStructure FeaturesBiological Activity
3-Methoxy-N-(2-(5-(2-nitrophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamideContains a nitrophenyl groupAnticancer activity against different cell lines
2-Methoxy-N-(2-(5-(4-chlorobenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamideChlorobenzyl substitutionEnzyme inhibition potential
4-Methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamideMethyl substitution on benzylAntitumor activity

The mechanism by which This compound exerts its effects may involve the inhibition of specific kinases or enzymes that play crucial roles in tumor growth and proliferation. Similar compounds have shown significant inhibition against various cancer cell lines (e.g., A549, MCF-7), with IC50 values indicating their potency.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Activity : A study on related compounds demonstrated significant anticancer effects against MDA-MB-231 and MCF-7 cell lines. Compounds structurally similar to our target compound showed IC50 values ranging from 17.83 µM to 19.73 µM compared to standard treatments like Cisplatin .
  • Enzyme Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various enzymes involved in cancer metabolism. For example, some compounds have been reported to inhibit c-Met kinase effectively at nanomolar concentrations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Structure

The target compound’s pyrazolo[3,4-d]pyrimidinone core is shared with other derivatives but differs in substituent patterns:

  • Example 53 () : Contains a 4H-chromen-2-yl group instead of nitrobenzyl. The chromene moiety introduces planar aromaticity, which may alter binding to hydrophobic enzyme pockets. Fluorine substituents (on phenyl and chromene) enhance electronegativity and metabolic stability .
  • Benzamide derivatives (): Replace the pyrazolo-pyrimidinone core with pyrazole or dihydropyridinone rings. These cores have distinct electronic profiles; pyrazole is more basic, while dihydropyridinone introduces a ketone for hydrogen bonding .

Substituent Analysis

Table 1: Substituent Comparison
Compound Core Structure Benzamide Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidinone 3,4,5-trimethoxy 3-Nitrobenzyl ~570 (estimated)
Example 53 () Pyrazolo[3,4-d]pyrimidinone 2-fluoro-N-isopropyl 5-Fluoro-3-fluorophenylchromene 589.1
2,3,4-Trimethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide () Pyrazole 2,3,4-trimethoxy Methyl, phenyl ~395 (estimated)
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide () Dihydropyridinone 3,4,5-trimethoxy Methyl, oxo ~386 (reported)
Key Observations:
  • Nitro vs.
  • Methoxy Positioning : 3,4,5-Trimethoxy (target) vs. 2,3,4-trimethoxy () alters the benzamide’s electronic density and steric bulk, impacting solubility and binding .
  • Chromene vs.

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